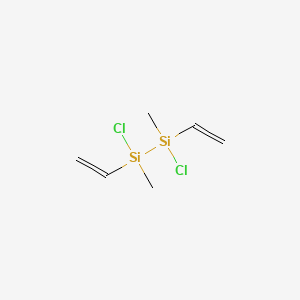
1,2-Dichloro-1,2-diethenyl-1,2-dimethyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-1,2-diethenyl-1,2-dimethyldisilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two silicon atoms, each bonded to a chlorine atom, an ethylene group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-1,2-diethenyl-1,2-dimethyldisilane typically involves the reaction of dichlorosilane with ethylene and methyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The raw materials, including dichlorosilane, ethylene, and methyl groups, are fed into the reactor, where they undergo the catalytic reaction. The product is then purified through distillation or other separation techniques to remove any impurities and obtain the final compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-1,2-diethenyl-1,2-dimethyldisilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are conducted under anhydrous conditions to avoid hydrolysis.
Substitution: Substitution reactions often involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds, under inert atmosphere conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
1,2-Dichloro-1,2-diethenyl-1,2-dimethyldisilane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds. It is also used in the study of reaction mechanisms and catalysis.
Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives. It is also used in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-1,2-diethenyl-1,2-dimethyldisilane involves its interaction with various molecular targets and pathways The compound can undergo hydrolysis to form silanols, which can further react to form siloxanes These reactions are catalyzed by acids or bases and involve the cleavage of silicon-chlorine bonds
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichloro-1,2-diethyl-1,2-dimethyldisilane: Similar structure but with ethyl groups instead of ethylene groups.
1,2-Dichloro-1,1,2,2-tetramethyldisilane: Contains four methyl groups instead of ethylene and methyl groups.
1,2-Dichloro-1,2-diphenyl-1,2-dimethyldisilane: Contains phenyl groups instead of ethylene groups.
Uniqueness
1,2-Dichloro-1,2-diethenyl-1,2-dimethyldisilane is unique due to the presence of both ethylene and methyl groups bonded to the silicon atoms. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
192887-59-5 |
|---|---|
Formule moléculaire |
C6H12Cl2Si2 |
Poids moléculaire |
211.23 g/mol |
Nom IUPAC |
chloro-(chloro-ethenyl-methylsilyl)-ethenyl-methylsilane |
InChI |
InChI=1S/C6H12Cl2Si2/c1-5-9(3,7)10(4,8)6-2/h5-6H,1-2H2,3-4H3 |
Clé InChI |
XAJBYOOQBLMFDK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C=C)([Si](C)(C=C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


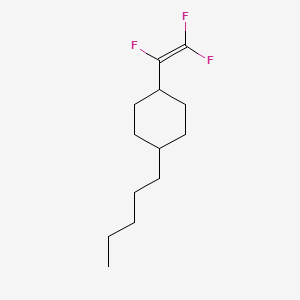
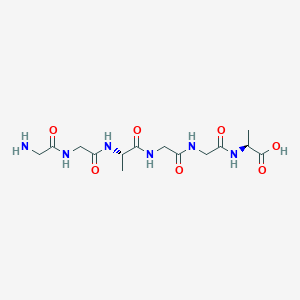

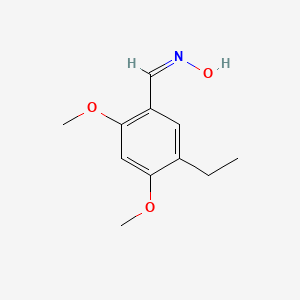
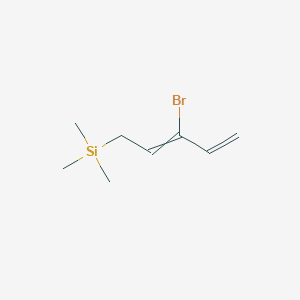
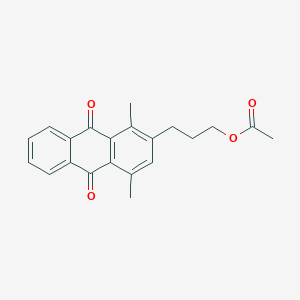

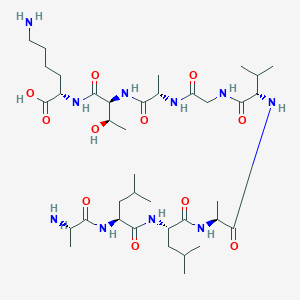

![Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde](/img/structure/B12574410.png)
![N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide](/img/structure/B12574414.png)

![2'-Phenylspiro[cyclopentane-1,1'-indene]](/img/structure/B12574422.png)

